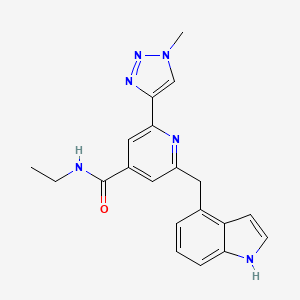

GSK217

Description

Propriétés

Formule moléculaire |

C20H20N6O |

|---|---|

Poids moléculaire |

360.4 g/mol |

Nom IUPAC |

N-ethyl-2-(1H-indol-4-ylmethyl)-6-(1-methyltriazol-4-yl)pyridine-4-carboxamide |

InChI |

InChI=1S/C20H20N6O/c1-3-21-20(27)14-10-15(23-18(11-14)19-12-26(2)25-24-19)9-13-5-4-6-17-16(13)7-8-22-17/h4-8,10-12,22H,3,9H2,1-2H3,(H,21,27) |

Clé InChI |

MMMRGZLSUKMQOD-UHFFFAOYSA-N |

SMILES canonique |

CCNC(=O)C1=CC(=NC(=C1)C2=CN(N=N2)C)CC3=C4C=CNC4=CC=C3 |

Origine du produit |

United States |

Foundational & Exploratory

The Pivotal Role of Glycogen Synthase Kinase-3 (GSK-3) in Neuronal Differentiation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glycogen synthase kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that has emerged as a critical regulator in a multitude of cellular processes, including the intricate development of the nervous system.[1] Its role in neuronal differentiation is particularly complex, acting as a key signaling node that integrates information from various pathways to control neural progenitor proliferation, cell fate decisions, and the morphological maturation of neurons.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which GSK-3 governs neuronal differentiation, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Introduction to GSK-3

Glycogen synthase kinase-3 (GSK-3) comprises two main isoforms in mammals, GSK-3α and GSK-3β, which are encoded by separate genes but share 98% sequence identity within their kinase domains.[1][4][5] Uniquely, GSK-3 is highly active in resting cells and is primarily regulated through inhibition in response to extracellular signals.[2][3] This regulation is most commonly achieved via inhibitory phosphorylation at N-terminal serine residues (Ser21 for GSK-3α and Ser9 for GSK-3β).[3][6] GSK-3 phosphorylates a vast array of substrates, including transcription factors and microtubule-associated proteins, making it a central player in neurodevelopmental processes ranging from neurogenesis to axon growth and guidance.[2][7]

Core Signaling Pathways in Neuronal Differentiation

GSK-3 is a convergence point for multiple signaling cascades that are fundamental to neuronal development. Its activity is modulated by pathways such as Wnt/β-catenin and PI3K/Akt, which in turn dictate the fate of neural progenitor cells (NPCs).

The Canonical Wnt/β-catenin Pathway

In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" with Axin and Adenomatous Polyposis Coli (APC), which phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1][8] The binding of Wnt to its Frizzled (Fz) receptor and LRP5/6 co-receptor leads to the recruitment of Dishevelled (Dvl) and the inhibition of the destruction complex.[2][9] This inactivates GSK-3, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF-dependent gene transcription, which promotes the proliferation of NPCs.[2][8][9] Consequently, inhibition of GSK-3 via the Wnt pathway is crucial for maintaining the progenitor pool, while active GSK-3 promotes neuronal differentiation by preventing this pro-proliferative signaling.[2][4]

The PI3K/Akt Pathway

Growth factors, such as neurotrophins and insulin, activate Receptor Tyrosine Kinases (RTKs), which in turn activate Phosphatidylinositol 3-kinase (PI3K).[2][3] PI3K phosphorylates PIP2 to generate PIP3, a membrane-bound second messenger that recruits and activates the kinase Akt (also known as Protein Kinase B).[3] Activated Akt directly phosphorylates GSK-3β at Serine 9 and GSK-3α at Serine 21, leading to their inhibition.[2][3][6] This inhibition is crucial for promoting neuronal survival and axon growth.[8][9] In contrast to Wnt signaling which primarily affects the Axin-bound pool of GSK-3, the PI3K/Akt pathway regulates the broader cytosolic pool of GSK-3.[8]

GSK-3 in Neuronal Morphogenesis and Microtubule Dynamics

Following differentiation, GSK-3 plays a critical role in shaping the neuron. It directly phosphorylates numerous microtubule-associated proteins (MAPs), thereby regulating microtubule stability and dynamics, which are essential for axon growth, guidance, and branching.[2][10][11]

Key GSK-3 substrates involved in this process include:

-

MAP1B: Phosphorylation of MAP1B by GSK-3 is locally reduced at neurite branching points. Inhibition of GSK-3 increases branching, indicating that GSK-3-mediated phosphorylation of MAP1B negatively regulates this process.[12][13]

-

CRMP2 (Collapsin Response Mediator Protein 2): GSK-3 phosphorylation of CRMP2 prevents it from binding to tubulin dimers, thereby inhibiting microtubule polymerization.[2][14] Inactivation of GSK-3 promotes CRMP2 activity and enhances axon growth.[14]

-

APC (Adenomatous Polyposis Coli): Dephosphorylated APC binds to the plus-ends of microtubules, stabilizing them and promoting axon extension.[2][14] GSK-3 activity, therefore, limits this stabilizing function.

-

Tau: Hyperphosphorylation of Tau by GSK-3 is a well-known event in neurodegenerative diseases. In development, GSK-3-mediated phosphorylation regulates Tau's ability to bind and stabilize microtubules.[2]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of GSK-3 in neuronal differentiation and function.

| Experiment | Model System | Finding | Reference |

| GSK-3 Deletion | P0 Cortical Lysates (Gsk3loxp:Neurod6 mutants) | 61% decrease in phosphorylated Doublecortin (DCX) on Ser327. | [6] |

| PTEN Deletion (activates PI3K/Akt, inhibits GSK-3) | P0 Cortical Lysates (Pten:Neurod6 mutants) | 88% decrease in PTEN protein. | [6] |

| GSK-3 Inhibition (SB216763) | Murine Primary Neural Progenitor Cells (NPCs) | Percentage of TuJ1-positive neurons increased from 40% to 77%. | [15] |

| GSK-3 Inhibition (SB216763) | Murine Primary NPCs | Percentage of Nestin-positive progenitor cells decreased from 57% to 28%. | [15] |

Table 1: Effects of GSK-3 modulation on protein phosphorylation and cell fate.

| GSK-3 Substrate | Function in Neuronal Differentiation | Effect of GSK-3 Phosphorylation | Reference |

| β-catenin | Transcription factor promoting NPC proliferation. | Targets for degradation, inhibiting proliferation. | [1][2] |

| c-Myc | Transcription factor promoting NPC proliferation. | Targets for degradation. | [1][2] |

| CRMP2 | Promotes microtubule polymerization and axon growth. | Abolishes binding to tubulin, inhibiting axon growth. | [2][14] |

| MAP1B | Regulates microtubule dynamics and neurite branching. | Negatively regulates neurite branching. | [12][13] |

| APC | Stabilizes microtubule plus-ends, promoting axon extension. | Reduces binding to microtubules. | [2][14] |

| DCX | Regulates neuronal migration. | Phosphorylation by GSK-3 is critical for its function. | [6] |

Table 2: Key GSK-3 substrates and the functional consequences of their phosphorylation.

Experimental Protocols

Investigating the role of GSK-3 in neuronal differentiation requires a combination of cell culture, biochemical, and molecular biology techniques.

In Vitro Neuronal Differentiation of NPCs

This protocol provides a general framework for inducing the differentiation of neural progenitor cells (NPCs) into neurons.[16]

-

Plating NPCs: Plate cryopreserved or passaged NPCs onto culture dishes coated with poly-L-ornithine and laminin. Use a density of 2.5–5 × 10⁴ cells/cm².

-

Culture Medium: Culture the cells in a serum-free medium formulated for NPCs, such as StemPro™ NSC SFM.

-

Initiating Differentiation: After 2 days (or once cells reach desired confluency), replace the proliferation medium with a neural differentiation medium. A typical formulation includes Neurobasal™ medium supplemented with B-27™ Supplement and GlutaMAX™.

-

Maintenance: Perform a half-medium change every 3-4 days. Differentiation can be observed over 7-21 days.

-

GSK-3 Inhibition (Optional): To study the effect of GSK-3 inhibition, add a specific inhibitor (e.g., CHIR99021, SB216763) to the differentiation medium at a predetermined optimal concentration.[15][17]

-

Analysis: Assess differentiation using immunocytochemistry for neuronal markers such as βIII-tubulin (TuJ1) or NeuN.[18]

GSK-3 Kinase Activity Assay (In Vitro)

This protocol describes a method to measure the kinase activity of GSK-3 immunoprecipitated from cell lysates.[19][20][21]

-

Cell Lysis: Lyse cultured cells (e.g., NPCs, differentiated neurons) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Immunoprecipitation (IP):

-

Incubate 200-500 µg of cell lysate protein with an anti-GSK-3β antibody for 3 hours at 4°C with gentle rocking.[19]

-

Add Protein A/G-agarose beads (or equivalent, such as EZview Red Protein G Affinity Gel) and incubate for another 1-2 hours to capture the antibody-antigen complexes.[19]

-

Pellet the beads by centrifugation and wash them three times with IP buffer, followed by two washes with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the bead pellet in a reaction mixture containing kinase assay buffer, a specific GSK-3 peptide substrate, and ATP. For radioactive assays, use γ-³²P-ATP.[19] For luminescent assays, use a non-radioactive ATP source and a system like the ADP-Glo™ Kinase Assay.[21]

-

Incubate the reaction at 30°C for 20-30 minutes.[20]

-

-

Detection:

-

Radioactive Method: Spot the reaction supernatant onto P81 phosphocellulose paper, wash away free γ-³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.[19]

-

Luminescent Method: Stop the kinase reaction, deplete remaining ATP, and then convert the generated ADP back to ATP, which is used to produce a light signal via luciferase. Measure luminescence with a plate reader.[21]

-

Conclusion and Future Perspectives

GSK-3 is a master regulator of neuronal differentiation, acting as a molecular switch that influences the balance between progenitor proliferation and the generation of mature neurons.[1][2] Its activity, tightly controlled by canonical Wnt and PI3K/Akt signaling, dictates the phosphorylation state of a host of substrates that control gene transcription and cytoskeletal architecture.[2][3][8] The dual nature of GSK-3 signaling—where its inhibition often promotes proliferation and axon growth while its activity is necessary for other aspects of differentiation and maturation—highlights its complex, context-dependent role.

For drug development professionals, GSK-3 remains a compelling therapeutic target for neurodevelopmental disorders, neurodegenerative diseases, and psychiatric conditions like bipolar disorder, where lithium, a direct GSK-3 inhibitor, is a frontline treatment.[8][22] Future research will need to further dissect the isoform-specific functions of GSK-3α and GSK-3β, identify the complete network of GSK-3 substrates in developing neurons, and develop more specific modulators that can fine-tune GSK-3 activity for therapeutic benefit without causing widespread adverse effects.

References

- 1. Frontiers | Functions of GSK-3 Signaling in Development of the Nervous System [frontiersin.org]

- 2. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK-3β at the Intersection of Neuronal Plasticity and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSK-3 is a master regulator of neural progenitor homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]

- 6. GSK-3 signaling in developing cortical neurons is essential for radial migration and dendritic orientation | eLife [elifesciences.org]

- 7. academic.oup.com [academic.oup.com]

- 8. GSK-3 and Wnt Signaling in Neurogenesis and Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Frontiers | Role of GSK3 Signaling in Neuronal Morphogenesis [frontiersin.org]

- 12. The GSK3-MAP1B pathway controls neurite branching and microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Role of GSK3 Signaling in Neuronal Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GSK3β, But Not GSK3α, Inhibits the Neuronal Differentiation of Neural Progenitor Cells As a Downstream Target of Mammalian Target of Rapamycin Complex1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - KR [thermofisher.com]

- 17. Glycogen synthase kinase-3 inhibition promotes proliferation and neuronal differentiation of human-induced pluripotent stem cell-derived neural progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. promega.com [promega.com]

- 22. GSK-3 and Wnt Signaling in Neurogenesis and Bipolar Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the GSK-3 Signaling Pathway in Cancer Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that has emerged as a critical regulator in a multitude of cellular processes, including metabolism, differentiation, and apoptosis.[1] Its profound influence extends to the realm of oncology, where it wields a paradoxical power, acting as both a tumor suppressor and a promoter of malignant progression, depending on the cellular context and cancer type.[2] This technical guide provides an in-depth exploration of the GSK-3 signaling pathway in cancer, offering a comprehensive overview of its core components, regulation, and multifaceted roles in tumorigenesis. We present a compilation of quantitative data on the effects of GSK-3 inhibitors, detailed experimental protocols for studying the pathway, and visual representations of its complex interactions to aid researchers and drug development professionals in navigating this intricate signaling network.

The Core of the GSK-3 Signaling Pathway

GSK-3 exists as two highly homologous isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes.[3] Both isoforms are typically active in resting cells and are primarily regulated through inhibitory phosphorylation. The activity of GSK-3 is tightly controlled by a complex interplay of upstream signaling pathways, most notably the PI3K/Akt and Wnt/β-catenin pathways.

Upstream Regulation

PI3K/Akt Pathway: Growth factor signaling through receptor tyrosine kinases activates phosphoinositide 3-kinase (PI3K), leading to the activation of the serine/threonine kinase Akt. Akt, in turn, phosphorylates GSK-3α at Ser21 and GSK-3β at Ser9, leading to their inactivation.[4] This inhibitory phosphorylation creates a pseudosubstrate domain that blocks the kinase's active site.[5] Given that the PI3K/Akt pathway is frequently hyperactivated in cancer, GSK-3 is often found in an inactive state in malignant cells.[2]

Wnt/β-catenin Pathway: In the absence of a Wnt ligand, GSK-3β plays a central role in a "destruction complex," which also includes Axin, adenomatous polyposis coli (APC), and casein kinase 1 (CK1).[6] This complex facilitates the sequential phosphorylation of β-catenin by CK1 and then GSK-3β, marking it for ubiquitination and subsequent proteasomal degradation.[4] Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is disrupted, leading to the inhibition of GSK-3β activity towards β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in proliferation and cell fate.[7]

Downstream Targets and Cellular Consequences

GSK-3 has a vast repertoire of downstream substrates, many of which are key players in cancer progression. The functional outcome of GSK-3 activity is highly dependent on the specific substrate being phosphorylated.

-

β-catenin: As a key component of the Wnt pathway, GSK-3-mediated degradation of β-catenin suppresses cell proliferation.[8]

-

c-Myc: GSK-3 can phosphorylate the oncoprotein c-Myc at Threonine-58, which promotes its degradation.[2] Thus, GSK-3 activity can limit the pro-proliferative effects of c-Myc.

-

NF-κB: The role of GSK-3 in regulating the NF-κB pathway is complex and context-dependent. In some instances, GSK-3 can promote the degradation of the NF-κB subunit p65, thereby acting as a negative regulator.[6] However, other studies suggest that GSK-3 can also stabilize components of the IKK complex, leading to NF-κB activation.[2]

-

Cyclin D1: GSK-3 can phosphorylate Cyclin D1, a key regulator of the G1/S phase transition in the cell cycle, leading to its nuclear export and degradation.[9]

The Dichotomous Role of GSK-3 in Cancer

The influence of GSK-3 on cancer progression is not monolithic; it can either suppress or promote tumor growth depending on the specific cancer type and the predominant signaling pathways at play.

GSK-3 as a Tumor Suppressor

In many contexts, GSK-3 functions as a tumor suppressor by negatively regulating pro-oncogenic signaling pathways. Its ability to promote the degradation of β-catenin and c-Myc, both potent drivers of cell proliferation, underscores its tumor-suppressive role.[2][8] Furthermore, by phosphorylating and promoting the degradation of proteins like Cyclin D1, GSK-3 can halt cell cycle progression.[9] Inactivation of GSK-3, often a consequence of aberrant PI3K/Akt signaling in cancer, can therefore lead to the stabilization of these oncoproteins and fuel uncontrolled cell growth.

GSK-3 as a Tumor Promoter

Conversely, in certain cancers, GSK-3 can act as a tumor promoter. Overexpression of GSK-3β has been observed in several tumor types, including colon, liver, and pancreatic cancers. In these contexts, GSK-3 can contribute to therapeutic resistance and cell survival. For instance, GSK-3β has been shown to stabilize the NF-κB essential modifier (NEMO), leading to the activation of the pro-survival NF-κB pathway.[2] Additionally, GSK-3 can phosphorylate and regulate the activity of proteins involved in apoptosis, such as the pro-apoptotic protein Bax, although the precise outcomes are often cell-type specific.[6]

Data Presentation: The Impact of GSK-3 Inhibition on Cancer Cells

The development of small molecule inhibitors targeting GSK-3 has provided valuable tools to probe its function in cancer and has opened avenues for therapeutic intervention. The following tables summarize key quantitative data on the effects of various GSK-3 inhibitors on cancer cell lines.

Table 1: IC50 Values of GSK-3 Inhibitors in Various Cancer Cell Lines

| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |

| LY2090314 | Melanoma | A375 | 10 | [8] |

| GSK-3α (cell-free) | - | 1.5 | [2][7] | |

| GSK-3β (cell-free) | - | 0.9 | [2][7] | |

| AR-A014418 | GSK-3 (cell-free) | - | 104 | [10][11] |

| Tideglusib | GSK-3β (cell-free) | - | 60 | [5] |

| BIO (6-Bromoindirubin-3'-oxime) | GSK-3α/β (cell-free) | - | 5 | [12] |

| AZD2858 | Glioblastoma | U251 | ~1010 | [13] |

| Glioblastoma | U87 | ~6520 | [13] | |

| Patient-derived Glioblastoma | GBM1 | ~1010 | [13] | |

| Patient-derived Glioblastoma | GBM4 | ~6520 | [13] |

Table 2: Effects of GSK-3 Inhibition on Apoptosis and Cell Cycle in Cancer Cells

| Inhibitor | Cancer Type | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |

| SB415286 | Neuroblastoma | Neuro-2A | Increase from 5% to 42% (48h) | G2/M arrest (11.9% to 21.3%) | [1] |

| BIO | Acute Myeloid Leukemia | MV4-11 | Increase from 4.5% to 14.5% | G1 arrest | [14] |

| 9ING41 | Ovarian Cancer | SKOV3 | Induction of apoptosis | - | [15] |

| GSK-3 inhibitor IX | Prostate Cancer | DU145 (CD133+/CD44+) | Induction of apoptosis | G0/G1 arrest | [9] |

| AR-A014418 | Sarcoma | - | - | G0/G1 and G2/M arrest | [16] |

Table 3: In Vivo Efficacy of GSK-3 Inhibitors in Xenograft Models

| Inhibitor | Cancer Type | Animal Model | Effect on Tumor Growth | Reference |

| TDZD-8 | Prostate Cancer | Nude mouse xenograft (PC-3) | Significant suppression of tumor development and growth | [4][13] |

| LiCl | Prostate Cancer | Nude mouse xenograft (PC-3) | Significant reduction in tumor wet-weight | [4][13] |

| 9-ING-41 & CCNU | Glioblastoma (chemoresistant) | Patient-derived xenograft | Sustained complete regression | [17] |

Experimental Protocols

To facilitate further research into the GSK-3 signaling pathway, this section provides detailed methodologies for key experiments.

GSK-3 Kinase Assay

This protocol is adapted from commercially available kits and is designed to measure the kinase activity of GSK-3 in vitro.[3][18][19][20]

Materials:

-

Recombinant GSK-3β enzyme

-

GSK-3 substrate peptide (e.g., a peptide derived from glycogen synthase)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

-

GSK-3 inhibitor (for control)

-

96-well plates

-

Phosphocellulose paper or other capture method for radioactive assays

-

Scintillation counter or luminometer

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, the GSK-3 substrate peptide, and MgCl₂.

-

Add the test compound (potential inhibitor) or vehicle control to the appropriate wells of a 96-well plate.

-

Add the recombinant GSK-3β enzyme to all wells except the negative control.

-

Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays) to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

For radioactive assays: a. Stop the reaction by adding a stop solution (e.g., phosphoric acid). b. Spot a portion of the reaction mixture onto phosphocellulose paper. c. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. d. Measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays (e.g., ADP-Glo™): a. Stop the kinase reaction according to the manufacturer's instructions. b. Add the ADP detection reagent, which converts ADP to ATP. c. Add the luciferase/luciferin reagent to measure the newly generated ATP via a luminescent signal. d. Read the luminescence using a luminometer.

-

Calculate the percentage of GSK-3 activity inhibition by comparing the signal from the inhibitor-treated wells to the vehicle control wells.

Western Blot for GSK-3 Phosphorylation

This protocol is for the detection of total GSK-3β and its inhibitory phosphorylation at Serine 9 (p-GSK-3β Ser9).[21]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-total GSK-3β and rabbit anti-p-GSK-3β (Ser9)

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat cells with the desired compounds.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-p-GSK-3β Ser9) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To detect total GSK-3β, the membrane can be stripped and re-probed with the anti-total GSK-3β antibody, following the same procedure from step 8. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][23][24]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (GSK-3 inhibitor) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for a short period at room temperature with gentle shaking to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

siRNA-mediated GSK-3 Knockdown

This protocol describes the transient knockdown of GSK-3 expression using small interfering RNA (siRNA).[16][21][25]

Materials:

-

siRNA targeting GSK-3β (and/or GSK-3α) and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM or other serum-free medium

-

6-well plates

-

Cell culture medium

Procedure:

-

One day before transfection, seed cells in a 6-well plate so that they will be 30-50% confluent at the time of transfection.

-

On the day of transfection, dilute the siRNA (e.g., to a final concentration of 20 nM) in serum-free medium.

-

In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

-

Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

-

Add the siRNA-lipid complexes to the cells in each well.

-

Incubate the cells for 4-6 hours at 37°C.

-

After the incubation, add fresh complete growth medium.

-

Continue to incubate the cells for 24-72 hours to allow for the knockdown of the target protein.

-

Harvest the cells and analyze the knockdown efficiency by Western blotting for GSK-3 protein levels. The functional consequences of the knockdown can then be assessed using various cellular assays.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of the GSK-3 signaling pathway and experimental workflows.

Diagram 1: Core GSK-3 Signaling Pathways in Cancer

Caption: Overview of GSK-3 signaling in cancer.

Diagram 2: Experimental Workflow for Assessing GSK-3 Inhibitor Efficacy

Caption: Workflow for evaluating GSK-3 inhibitors.

Diagram 3: Logical Relationship of GSK-3's Dual Role in Cancer

Caption: GSK-3's context-dependent dual role.

Conclusion

The GSK-3 signaling pathway represents a complex and fascinating hub in the landscape of cancer biology. Its ability to act as both a tumor suppressor and a promoter highlights the critical importance of understanding its context-dependent functions. For researchers and drug development professionals, a deep appreciation of the intricate network of upstream regulators and downstream effectors is paramount for the rational design of therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide aim to equip scientists with the necessary tools to further unravel the complexities of GSK-3 signaling and to accelerate the development of novel and effective cancer therapies targeting this multifaceted kinase. The continued exploration of GSK-3 inhibitors, both as monotherapies and in combination with existing treatments, holds significant promise for improving patient outcomes in a variety of malignancies.

References

- 1. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. promega.com [promega.com]

- 4. actuatetherapeutics.com [actuatetherapeutics.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. LY2090314 | GSK-3 inhibitor | Probechem Biochemicals [probechem.com]

- 9. GSK-3 inhibitor induces apoptosis and cell cycle arrest in CD133+/CD44+ prostate cancer cells through modulation of Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AR-A014418, GSK-3 inhibitor (CAS 487021-52-3) | Abcam [abcam.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Suppression of glycogen synthase kinase 3 activity reduces tumor growth of prostate cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glycogen synthase kinase 3 beta inhibitors induce apoptosis in ovarian cancer cells and inhibit in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous inhibition of GSK3alpha and GSK3beta using hairpin siRNA expression vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Combination Treatment with the GSK-3 Inhibitor 9-ING-41 and CCNU Cures Orthotopic Chemoresistant Glioblastoma in Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. promega.com [promega.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. broadpharm.com [broadpharm.com]

- 25. Guidelines for transfection of siRNA [qiagen.com]

The Therapeutic Potential of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors in Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen synthase kinase-3 (GSK-3), a ubiquitously expressed serine/threonine kinase, has emerged as a compelling therapeutic target in oncology, particularly in the context of lymphoma. Aberrantly expressed in various lymphoma subtypes, GSK-3 plays a pivotal role in regulating multiple signaling pathways critical for tumor cell proliferation, survival, and cell cycle progression. This technical guide provides an in-depth overview of the therapeutic potential of GSK-3 inhibitors in lymphoma, summarizing key preclinical findings, outlining detailed experimental protocols, and visualizing the complex signaling networks involved. The potent anti-tumor effects of GSK-3 inhibitors, exemplified by the clinical candidate 9-ING-41 (elraglusib), underscore the promise of this therapeutic strategy for patients with refractory lymphoma.

Introduction: The Rationale for Targeting GSK-3 in Lymphoma

Lymphoma, a heterogeneous group of hematological malignancies, remains a significant clinical challenge, with many patients experiencing relapse or refractory disease.[1][2] The search for novel therapeutic targets has led to the investigation of key signaling molecules that drive lymphomagenesis. Glycogen synthase kinase-3 (GSK-3), comprising two highly homologous isoforms, GSK-3α and GSK-3β, has been identified as a critical regulator of cellular processes frequently dysregulated in cancer, including cell cycle control, apoptosis, and metabolism.[1][3]

Multiple studies have demonstrated that GSK-3α and GSK-3β are abundantly expressed in lymphoma cells compared to normal B and T lymphocytes. High expression of GSK-3 has been correlated with shorter overall survival in patients with diffuse large B-cell lymphoma (DLBCL), highlighting its clinical relevance. Functionally, GSK-3 is exploited by lymphoma cells to support their growth and proliferation.[1][4] Its inhibition, either through pharmacological agents or genetic deletion, has been shown to effectively kill lymphoma cells, providing a strong rationale for the development of GSK-3 inhibitors as a novel therapeutic approach.[1][5]

GSK-3 Signaling in Lymphoma

GSK-3 is a key node in several signaling pathways that are fundamental to lymphoma cell survival and proliferation.[1][3] Its activity is modulated by upstream signals, and it, in turn, phosphorylates a multitude of downstream substrates.

Figure 1: Simplified GSK-3 signaling network in lymphoma.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is frequently hyperactivated in lymphoma and is a key regulator of cell growth, proliferation, and survival.[1][6] A critical downstream effector of AKT is GSK-3. AKT-mediated phosphorylation of GSK-3β at Serine 9 and GSK-3α at Serine 21 leads to their inactivation.[3] This relieves the inhibitory constraint that active GSK-3 normally imposes on pro-survival signaling molecules.

The Wnt/β-catenin Pathway

In the absence of a Wnt signal, GSK-3 is a key component of the β-catenin destruction complex, where it phosphorylates β-catenin, targeting it for proteasomal degradation.[3][7] Aberrant Wnt signaling or GSK-3 inactivation leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes promoting proliferation, such as c-Myc and Cyclin D1.[3]

The NF-κB Pathway

The NF-κB pathway is constitutively active in many lymphomas and is a major driver of cell survival through the upregulation of anti-apoptotic proteins like Bcl-2 and XIAP.[8][9] GSK-3β can positively regulate NF-κB-mediated transcription of these anti-apoptotic molecules.[9] Inhibition of GSK-3 can therefore suppress the expression of these pro-survival factors.[3][8]

Mechanisms of Action of GSK-3 Inhibitors in Lymphoma

Pharmacological inhibition of GSK-3 in lymphoma cells triggers a multi-faceted anti-tumor response, primarily through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

GSK-3 inhibitors promote apoptosis in lymphoma cells through several mechanisms. By preventing the phosphorylation and subsequent degradation of pro-apoptotic proteins and downregulating anti-apoptotic factors, these inhibitors shift the cellular balance towards cell death.[3][8] Treatment with the GSK-3 inhibitor 9-ING-41 has been shown to significantly increase the levels of active caspase-3, a key executioner of apoptosis, in various B-cell lymphoma cell lines.[8] Furthermore, GSK-3 inhibition can lead to the downregulation of pro-survival molecules such as Mcl-1, Bcl-2, and XIAP.[3][10]

Cell Cycle Arrest

A hallmark of GSK-3 inhibition in lymphoma is the induction of cell cycle arrest, particularly at the G2/M phase. Specifically, treatment with 9-ING-41 causes cells to accumulate in the prophase stage of mitosis.[1] This is attributed to the critical role of GSK-3β in mitotic spindle function; GSK-3β localizes to centrosomes and microtubules, and its inhibition disrupts the proper progression of mitosis.[1][5]

Figure 2: General experimental workflow for evaluating GSK-3 inhibitors.

Preclinical Efficacy of GSK-3 Inhibitors in Lymphoma

A substantial body of preclinical evidence supports the anti-tumor activity of GSK-3 inhibitors in a wide range of lymphoma subtypes.

In Vitro Studies

The GSK-3 inhibitor 9-ING-41 has demonstrated potent cytotoxic effects against a panel of lymphoma cell lines, including those derived from Diffuse Large B-cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL), T-cell Lymphoma (TCL), and Burkitt's lymphoma.[8]

Table 1: In Vitro Activity of 9-ING-41 in Lymphoma Cell Lines

| Cell Line | Lymphoma Subtype | IC50 (μM) for Cell Proliferation | Reference |

| Jeko-1 | Mantle Cell Lymphoma | ~1.0 | [1] |

| Mino | Mantle Cell Lymphoma | ~1.0 | [1] |

| Jurkat | T-cell Lymphoma | ~1.0 | [1] |

| OCI-Ly3 | DLBCL (ABC type) | >2.0 | [1] |

| SUDHL-4 | DLBCL (GCB type) | 1.0 - 2.0 | [1][8] |

| Daudi | Burkitt's Lymphoma | <1.0 | [8] |

| Karpas 422 | DLBCL (GCB type) | 1.0 - 2.0 | [8] |

| KPUM-UH1 | Double-Hit Lymphoma | <1.0 | [8] |

| TMD8 | DLBCL (ABC type) | >2.0 | [8] |

Note: IC50 values are approximate and based on graphical data and text descriptions in the cited literature.

Treatment with 9-ING-41 at a concentration of 1 µM reduced cell viability by 40-70% in various B-cell lymphoma cell lines.[8][11] Combination studies have also shown that 9-ING-41 can enhance the anti-tumor effects of other targeted agents, such as the BCL-2 inhibitor venetoclax and the CDK9 inhibitor BAY-1143572.[8]

In Vivo Studies

The anti-tumor activity of GSK-3 inhibitors has been validated in mouse xenograft models of human lymphoma.[1] Systemic administration of 9-ING-41 has been shown to significantly inhibit tumor growth and improve survival in these models.[1]

Clinical Development of GSK-3 Inhibitors for Lymphoma

The promising preclinical data has paved the way for the clinical evaluation of GSK-3 inhibitors in lymphoma. 9-ING-41 (elraglusib) is currently under investigation in a Phase 1/2 clinical trial for patients with refractory hematologic malignancies, including non-Hodgkin lymphoma (NCT03678883).[9][12][13] Early clinical results have shown durable responses in some patients, including a case of adult T-cell leukemia/lymphoma (ATLL).[9]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the therapeutic potential of GSK-3 inhibitors in lymphoma, based on methodologies described in the cited literature.[1][8]

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Seeding: Seed lymphoma cells in 96-well plates at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium (e.g., RPMI 1640 with 10% FBS).

-

Inhibitor Treatment: Prepare serial dilutions of the GSK-3 inhibitor (e.g., 9-ING-41) in culture medium. Add 100 µL of the inhibitor solution to the respective wells to achieve the desired final concentrations. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment:

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.

-

CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against inhibitor concentration using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Seed lymphoma cells in 6-well plates and treat with the GSK-3 inhibitor at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Treat lymphoma cells with the GSK-3 inhibitor for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA content histograms.

Western Blot Analysis

-

Protein Extraction: Treat cells with the GSK-3 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., against p-GSK-3β (Ser9), total GSK-3β, c-Myc, active Caspase-3, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The targeting of GSK-3 represents a highly promising therapeutic strategy for lymphoma. The robust preclinical data, demonstrating the potent anti-proliferative and pro-apoptotic effects of GSK-3 inhibitors across various lymphoma subtypes, has provided a strong foundation for clinical investigation. The lead compound, 9-ING-41 (elraglusib), is currently in clinical trials, and its performance will be crucial in validating GSK-3 as a druggable target in this disease.

Future research should focus on identifying predictive biomarkers of response to GSK-3 inhibitors to enable patient stratification. Further exploration of combination therapies, pairing GSK-3 inhibitors with other targeted agents or conventional chemotherapy, may also unlock synergistic anti-tumor effects and overcome mechanisms of resistance. The continued elucidation of the complex roles of GSK-3 in lymphoma biology will undoubtedly fuel the development of more effective and personalized treatment strategies for patients with this challenging malignancy.

References

- 1. Targeting glycogen synthase kinase 3 for therapeutic benefit in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Pathobiology and Therapeutic Relevance of GSK-3 in Chronic Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Glycogen synthase kinase-3 (GSK-3) inhibition induces apoptosis in leukemic cells through mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 13. The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

GSK2636771: A PI3Kβ Inhibitor for Solid Tumors - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2636771 is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the beta isoform of phosphoinositide 3-kinase (PI3Kβ).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[4][5][6] Dysregulation of this pathway, often through activating mutations in PI3K genes or loss of the tumor suppressor PTEN, is a frequent event in the development and progression of many solid tumors.[2][4] GSK2636771 has been specifically investigated for its therapeutic potential in tumors characterized by the loss of PTEN, where the PI3Kβ isoform is believed to be a key driver of tumor cell survival and growth.[2][7] This technical guide provides a comprehensive overview of the preclinical and clinical data on GSK2636771, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action and Signaling Pathway

GSK2636771 is an ATP-competitive inhibitor of PI3Kβ.[8] The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). The p110 subunit has four isoforms: α, β, γ, and δ. Upon activation by upstream signaling from receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, which ultimately leads to increased protein synthesis, cell growth, and survival.

The tumor suppressor PTEN is a phosphatase that counteracts PI3K activity by dephosphorylating PIP3 back to PIP2. In tumors where PTEN is lost or inactivated, there is an accumulation of PIP3, leading to constitutive activation of the PI3K/AKT/mTOR pathway. Preclinical studies have suggested that in the context of PTEN deficiency, cancer cells become particularly dependent on the PI3Kβ isoform for their growth and survival.[7][8] By selectively inhibiting PI3Kβ, GSK2636771 aims to block this aberrant signaling and induce tumor cell apoptosis and growth inhibition, with a potentially wider therapeutic window compared to pan-PI3K inhibitors.[2]

Preclinical Data

In Vitro Potency and Selectivity

GSK2636771 has demonstrated high potency and selectivity for PI3Kβ in biochemical assays.

| Parameter | Value | Fold Selectivity vs. PI3Kβ |

| Ki (PI3Kβ) | 0.89 nM | - |

| IC50 (PI3Kβ) | 5.2 nM | - |

| Selectivity vs. p110α | >900-fold | >900x |

| Selectivity vs. p110γ | >900-fold | >900x |

| Selectivity vs. p110δ | >10-fold | >10x |

| Table 1: In Vitro Potency and Selectivity of GSK2636771.[7][9] |

Cell-Based Activity

The anti-proliferative activity of GSK2636771 has been evaluated in various cancer cell lines, with a notable sensitivity observed in PTEN-deficient lines.

| Cell Line | Cancer Type | PTEN Status | EC50 |

| PC-3 | Prostate Adenocarcinoma | Null | 36 nM |

| HCC70 | Breast Cancer | Null | 72 nM |

| Table 2: In Vitro Cell Viability of GSK2636771 in PTEN-deficient cell lines.[1] |

Preclinical studies also showed that GSK2636771 treatment leads to a significant decrease in the phosphorylation of AKT and ribosomal protein S6 kinase (S6K), downstream effectors of PI3K signaling, in PTEN-deficient cells.[7][8]

In Vivo Efficacy

In mouse xenograft models using PTEN-deficient human cancer cells, orally administered GSK2636771 has been shown to inhibit tumor growth.

| Tumor Model | Treatment | Outcome |

| PC-3 (Prostate) Xenograft | GSK2636771 (1, 3, 10 mg/kg, daily) | Dose-dependent tumor growth inhibition |

| Table 3: In Vivo Efficacy of GSK2636771 in a Xenograft Model.[8] |

Clinical Data

A first-in-human, Phase I/II clinical trial (NCT01458067) evaluated the safety, pharmacokinetics, pharmacodynamics, and anti-tumor activity of GSK2636771 in patients with advanced solid tumors, primarily those with PTEN deficiency.[7]

Safety and Tolerability

| Parameter | Details |

| Recommended Phase II Dose (RP2D) | 400 mg once daily (QD) |

| Dose-Limiting Toxicities | Hypophosphatemia, Hypocalcemia |

| Common Adverse Events (any grade) | Diarrhea (48%), Nausea (40%), Vomiting (31%) |

| Table 4: Safety Profile of GSK2636771 from the Phase I/II Trial.[7][8] |

Pharmacokinetics

At the RP2D of 400 mg QD, GSK2636771 demonstrated adequate exposure.

| PK Parameter (400 mg QD) | Geometric Mean |

| AUC(0–τ) | 205 μg·hr/mL |

| Cmax | Not explicitly stated in provided search results |

| Table 5: Pharmacokinetic Parameters of GSK2636771.[7] |

Clinical Activity

While no complete responses were observed, GSK2636771 demonstrated signs of anti-tumor activity.

| Best Response (Investigator Assessed) | Percentage of Patients (n=65) |

| Partial Response (PR) | 1.5% (1 patient with castration-resistant prostate cancer) |

| Stable Disease (SD) | 32% |

| Progressive Disease (PD) | 54% |

| Durable Clinical Benefit (≥6 months on therapy) | 14% |

| Table 6: Anti-Tumor Activity of GSK2636771 Monotherapy.[7] |

Genomic analysis of patient tumor samples suggested that aberrations in PIK3CB, the gene encoding the p110β catalytic subunit, may be associated with clinical benefit from GSK2636771.[8]

Experimental Protocols

In Vitro Kinase Assay (PI3-Kinase HTRF™ Assay)

Objective: To determine the in vitro inhibitory activity of GSK2636771 against PI3K isoforms.

Methodology:

-

The biochemical selectivity of GSK2636771 was assessed using the PI3-Kinase HTRF™ Assay (EMD Millipore).[7][10]

-

The assay was performed according to the manufacturer's protocol. Briefly, the assay measures the production of PIP3 through a competitive immunoassay format using a europium-labeled anti-PIP3 antibody and a biotinylated PIP3 tracer.

-

Reactions are typically carried out in a 384-well plate.

-

Varying concentrations of GSK2636771 were pre-incubated with the PI3K enzyme.

-

The kinase reaction was initiated by the addition of ATP and the lipid substrate PIP2.

-

After a defined incubation period, the reaction was stopped, and the detection reagents were added.

-

The HTRF signal was read on a compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced.

-

IC50 values were calculated from the dose-response curves.

Cell Viability Assay (alamarBlue® Assay)

Objective: To assess the effect of GSK2636771 on the proliferation of cancer cell lines.

Methodology:

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well.[7]

-

The cells were treated with a dose range of GSK2636771 (e.g., 1.6 nM to 30.7 µM) for 6 days in a soft agar medium.[7][10]

-

Cell proliferation was measured using the alamarBlue® Cell Viability Assay (Thermo Fisher) following the manufacturer's instructions.[7]

-

A baseline reading (T0) was taken at the time of compound addition.

-

After the 6-day treatment period, alamarBlue® reagent was added to the wells, and the plates were incubated.

-

The fluorescence was measured on a plate reader.

-

Results were expressed as a percentage of the T0 value and plotted against the compound concentration to determine the EC50.[10]

Western Blot Analysis

Objective: To evaluate the effect of GSK2636771 on the phosphorylation of downstream signaling proteins in the PI3K pathway.

Methodology:

-

Cancer cell lines (e.g., HCC1954, MDA-MB-468, PC3) were treated with various concentrations of GSK2636771 for specified durations (e.g., up to 48 hours).[10]

-

Cells were lysed using a suitable lysis buffer (e.g., 1x cell lysis buffer from Cell Signaling Technology) supplemented with protease and phosphatase inhibitors.[10]

-

Protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein (e.g., 30-40 µg) were separated by SDS-PAGE on Bis-Tris gels and transferred to a nitrocellulose membrane.[10]

-

The membranes were blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

-

Membranes were incubated with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT (Ser473), total AKT, p-S6K).

-

After washing, the membranes were incubated with appropriate HRP-conjugated secondary antibodies.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To assess the anti-tumor efficacy of GSK2636771 in a living organism.

Methodology:

-

Female nude mice were subcutaneously injected with a suspension of human cancer cells (e.g., 2.0 x 10⁶ PC3 cells).[10]

-

Tumors were allowed to grow to a specified size (e.g., ~200-250 mm³).[10]

-

Mice were then randomized into treatment and vehicle control groups (e.g., n=8 per group).[10]

-

GSK2636771 was administered orally, once daily, at various doses (e.g., 1, 3, 10, or 30 mg/kg) for a defined period (e.g., 21 days).[10]

-

Tumor volume and body weight were measured regularly (e.g., twice weekly). Tumor volume was calculated using the formula: (width)² x length/2.

-

At the end of the study, tumors and blood samples could be collected for pharmacokinetic and pharmacodynamic (e.g., p-AKT levels by ELISA) analysis.[8][10]

Conclusion

GSK2636771 is a potent and selective PI3Kβ inhibitor that has shown promise in preclinical models of PTEN-deficient cancers. The first-in-human clinical trial established a manageable safety profile and demonstrated modest anti-tumor activity in a heavily pretreated patient population with advanced solid tumors. The identification of PIK3CB genomic aberrations as a potential predictive biomarker warrants further investigation. Ongoing and future studies will likely focus on combination therapies to enhance the efficacy of GSK2636771 and to overcome potential resistance mechanisms. This technical guide provides a foundational understanding of GSK2636771 for researchers and drug development professionals working on targeted therapies for solid tumors.

References

- 1. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 2. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. ascopubs.org [ascopubs.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

The Role of GSK-3β Isoform in Metabolic Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycogen Synthace Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that has emerged as a critical regulator in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is increasingly implicated in the pathogenesis of various metabolic disorders, such as insulin resistance, type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the function of the GSK-3β isoform in these conditions, detailing its role in key signaling pathways, summarizing quantitative data from pivotal studies, and providing detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of metabolic diseases and the development of novel therapeutic strategies targeting GSK-3β.

Introduction to GSK-3β

Glycogen synthase kinase-3 (GSK-3) exists as two isoforms, GSK-3α and GSK-3β, encoded by separate genes. Both isoforms are highly homologous within their kinase domains but differ in their N- and C-terminal regions. GSK-3β is a key downstream effector in several signaling pathways and is unique in that it is typically active in resting cells and is inhibited upon stimulation by various signals, most notably insulin. Its activity is primarily regulated by phosphorylation, with phosphorylation of Serine 9 (Ser9) leading to its inhibition.

GSK-3β in Key Signaling Pathways

GSK-3β is a central node in at least two major signaling pathways that are crucial for metabolic regulation: the Insulin/PI3K/Akt pathway and the Wnt/β-catenin pathway.

Insulin/PI3K/Akt Signaling Pathway

In the context of insulin signaling, GSK-3β acts as a negative regulator. Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the activation of Akt (also known as Protein Kinase B). Activated Akt then phosphorylates GSK-3β at Ser9, leading to its inactivation.[1] This inhibition of GSK-3β is a critical step in mediating insulin's metabolic effects, including the stimulation of glycogen synthesis and glucose uptake.

Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, GSK-3β is a key component of the "destruction complex," which also includes Axin, adenomatous polyposis coli (APC), and casein kinase 1 (CK1). In the absence of a Wnt ligand, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2][3] Upon Wnt binding to its receptor, the destruction complex is inhibited, leading to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation.[2][3]

Role of GSK-3β in Metabolic Disorders

Insulin Resistance and Type 2 Diabetes

In states of insulin resistance and T2D, GSK-3β activity is often elevated in insulin-sensitive tissues like skeletal muscle, liver, and adipose tissue. This increased activity contributes to the pathophysiology of the disease in several ways:

-

Impaired Glycogen Synthesis: Hyperactive GSK-3β continuously phosphorylates and inactivates glycogen synthase, the rate-limiting enzyme in glycogen synthesis. This leads to reduced glucose storage as glycogen, contributing to hyperglycemia.

-

Reduced Glucose Uptake: GSK-3β can negatively regulate insulin-stimulated glucose uptake, although the precise mechanisms are still under investigation.

-

Pancreatic β-cell Dysfunction: Elevated GSK-3β activity in pancreatic β-cells has been shown to impair their proliferation and survival, leading to a decline in β-cell mass and insulin secretion capacity.[2]

Obesity and Non-Alcoholic Fatty Liver Disease (NAFLD)

GSK-3β also plays a significant role in the development and progression of obesity and its hepatic complication, NAFLD.

-

Adipogenesis: GSK-3β is involved in the regulation of adipocyte differentiation (adipogenesis). Inhibition of GSK-3 has been shown to modulate the differentiation of preadipocytes.

-

Hepatic Steatosis: In the liver, GSK-3β activity is linked to the accumulation of lipids (steatosis). Inhibition of GSK-3β has been shown to ameliorate hepatic steatosis in animal models.

-

Inflammation: GSK-3β is implicated in the inflammatory processes that characterize both obesity and NAFLD.

Quantitative Data on GSK-3β Function

The following tables summarize key quantitative findings from studies investigating the role of GSK-3β in metabolic disorders.

Table 1: GSK-3β Expression and Activity in Metabolic Disorders

| Parameter | Model/Tissue | Condition | Change in GSK-3β | Reference |

| Protein Expression | Human Skeletal Muscle | Type 2 Diabetes | Increased | [4] |

| Adipose Tissue (obese diabetic mice) | Obesity/Diabetes | Increased | [4] | |

| Kinase Activity | Skeletal Muscle (Zucker diabetic fatty rats) | Type 2 Diabetes | Increased | |

| Liver (db/db mice) | Type 2 Diabetes | Increased | ||

| p-GSK-3β (Ser9) (Inactive) | Hippocampus (diabetic rats) | Diabetes | Decreased | [5] |

| Adipose Tissue (GDM women) | Gestational Diabetes | Decreased |

Table 2: Effects of GSK-3β Knockout/Inhibition on Metabolic Parameters

| Intervention | Model | Tissue-Specific Knockout | Metabolic Outcome | Quantitative Change | Reference |

| GSK-3β Knockout (KO) | Mice (Irs2-/-) | Pancreatic β-cells | Prevention of diabetes | Preserved β-cell mass | [6] |

| Mice | Skeletal Muscle | Improved glucose tolerance | ~20% improvement in glucose clearance | [4] | |

| Mice | Liver | No significant effect on glucose homeostasis | No change in glucose tolerance | [4] | |

| GSK-3β Inhibition (CHIR99021) | Human Orbital Fibroblasts | - | Inhibition of adipogenesis | Dose-dependent decrease in Oil Red O staining | [7] |

| GSK-3β Inhibition (Lithium) | Diabetic Rats | - | Improved cognition | Restored p-GSK-3β (Ser9) levels | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study GSK-3β function in the context of metabolic disorders.

GSK-3β Kinase Activity Assay

This protocol describes a common method for measuring GSK-3β kinase activity from cell or tissue lysates using a radioactive filter-binding assay.

Materials:

-

Cell/Tissue Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-GSK-3β antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (1%)

-

Scintillation counter

Procedure:

-

Lysate Preparation: Lyse cells or tissues in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine protein concentration using a standard assay (e.g., BCA).

-

Immunoprecipitation: Incubate 200-500 µg of protein lysate with 1-2 µg of anti-GSK-3β antibody for 2-4 hours at 4°C with gentle rotation.

-

Add 20-30 µL of a 50% slurry of Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash 3-4 times with lysis buffer and then once with kinase assay buffer.

-

Kinase Reaction: Resuspend the beads in 40 µL of kinase assay buffer containing the GSK-3β substrate peptide (e.g., 20 µM).

-

Initiate the reaction by adding 10 µL of a 5X ATP mixture containing [γ-³²P]ATP (final concentration ~50-100 µM).

-

Incubate at 30°C for 20-30 minutes with gentle agitation.

-

Stopping the Reaction and Spotting: Stop the reaction by adding 20 µL of 75 mM phosphoric acid. Spot 50 µL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Washing: Wash the P81 papers 3-4 times for 5-10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Air dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

Western Blot for GSK-3β Phosphorylation (Ser9)

This protocol details the detection of the inactive, phosphorylated form of GSK-3β.

Materials:

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody: Rabbit anti-phospho-GSK-3β (Ser9)

-

Primary antibody: Mouse anti-total GSK-3β

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Sample Preparation: Prepare protein lysates as described in 5.1. Denature protein samples by boiling in Laemmli buffer.

-

Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-GSK-3β (Ser9) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing (for total GSK-3β): To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total GSK-3β.

In Vivo Glucose Tolerance Test (GTT) in Mice

This protocol describes the procedure for assessing glucose clearance in mice.

Materials:

-

Mice (e.g., wild-type and GSK-3β knockout or mice treated with a GSK-3β inhibitor)

-

Glucose solution (e.g., 20% dextrose in sterile saline)

-

Glucometer and test strips

-

Restraining device for mice

-

Syringes and needles for intraperitoneal (IP) injection

Procedure:

-

Fasting: Fast the mice for 6-8 hours with free access to water.

-

Baseline Blood Glucose: Obtain a baseline blood glucose reading (t=0) by taking a small blood sample from the tail vein.

-

Glucose Administration: Administer a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal injection.

-

Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.

Experimental and Logical Workflows

The following diagrams illustrate common experimental workflows for studying GSK-3β.

Conclusion and Future Directions

GSK-3β is a pivotal kinase in the regulation of metabolism, and its dysregulation is a key factor in the development and progression of metabolic disorders. Its role as a negative regulator of insulin signaling and a key component of the Wnt/β-catenin pathway places it at the crossroads of multiple cellular processes that are perturbed in diseases like T2D, obesity, and NAFLD. The development of specific GSK-3β inhibitors holds significant therapeutic promise. However, due to the ubiquitous nature of GSK-3β and its involvement in numerous cellular functions, the development of isoform-specific and tissue-targeted inhibitors will be crucial to minimize off-target effects. Future research should focus on further elucidating the complex, context-dependent roles of GSK-3β in different metabolic tissues and disease states to pave the way for the development of safe and effective therapeutic interventions.

References

- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luciferase reporter assay for β-catenin transcriptional activity [bio-protocol.org]

- 3. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tissue-Specific Role of Glycogen Synthase Kinase 3β in Glucose Homeostasis and Insulin Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylated Glycogen Synthase Kinase-3β (GSK-3β) Improves Cognition in Rats with Diabetes-Associated Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic Deficiency of Glycogen Synthase Kinase-3β Corrects Diabetes in Mouse Models of Insulin Resistance | PLOS Biology [journals.plos.org]

- 7. Glycogen Synthase Kinase-3β Mediates Proinflammatory Cytokine Secretion and Adipogenesis in Orbital Fibroblasts from Patients with Graves’ Orbitopathy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Novel GSK-3 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that has emerged as a pivotal therapeutic target for a multitude of diseases, including neurodegenerative disorders, type 2 diabetes, and cancer.[1][2] Its integral role in a wide array of cellular processes, such as glycogen metabolism, cell proliferation, and apoptosis, underscores the therapeutic potential of its inhibition.[3][4] This technical guide provides an in-depth overview of the discovery and development of novel GSK-3 inhibitors, with a focus on quantitative data, experimental protocols, and the intricate signaling pathways governed by this multifaceted enzyme.

Classes of GSK-3 Inhibitors and Quantitative Data

The pursuit of effective GSK-3 inhibitors has led to the discovery and development of a diverse range of chemical scaffolds. These inhibitors are broadly classified based on their mechanism of action, primarily as ATP-competitive, non-ATP competitive, and substrate-competitive inhibitors.[5][6][7]

ATP-Competitive Inhibitors: This is the most extensively studied class of GSK-3 inhibitors.[6] They act by binding to the highly conserved ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrates.[5]

Non-ATP-Competitive Inhibitors: These inhibitors bind to allosteric sites on the enzyme, inducing conformational changes that lead to a reduction in its catalytic activity.[5][6] Thiadiazolidindiones (TDZDs) are a notable example of this class.[5]

Substrate-Competitive Inhibitors (SCIs): SCIs represent a newer and highly selective approach to GSK-3 inhibition. They function by competing with the substrate for binding to the kinase's active site, offering the potential for greater specificity and reduced off-target effects.[8]

The following tables summarize the quantitative data for a selection of representative GSK-3 inhibitors from various chemical classes.

Table 1: ATP-Competitive GSK-3 Inhibitors

| Compound | Chemical Class | GSK-3β IC50 (nM) | GSK-3α IC50 (nM) | Selectivity vs. CDK2 | Reference |

| CHIR-99021 | Aminopyrimidine | 6.7 | 10 | >500-fold | [9] |

| SB-216763 | Maleimide | 34 | - | >100-fold | [3] |

| Tideglusib | Thiadiazolidinone | 5 | - | High | [10] |

| AZD1080 | - | - | - | - | [6] |

| LY2090314 | - | - | - | - | [6][11] |

| 9-ING-41 | Small Molecule | - | - | - | [11] |

| SAR502250 | 2-phenylmorpholin-4-yl)pyrimidin-4(3H)-one | 12 | - | High | [12] |

| Ruboxistaurin | Staurosporine analog | 97.3 | 695.9 | - | [13] |

Table 2: Non-ATP-Competitive and Substrate-Competitive GSK-3 Inhibitors

| Compound | Class | Mechanism | GSK-3β IC50 (µM) | Reference |

| TDZD-8 | Thiadiazolidinone | Non-ATP Competitive | - | [14] |

| L803-mts | Peptide | Substrate-Competitive | - | [6] |

| Manzamine A | β-carboline alkaloid | - | - | [15] |

| COB-187 | - | - | - | [10] |

| G1 | - | - | 5.81 | [16] |

| G4 | - | - | 0.64 | [16] |

Key Signaling Pathways Involving GSK-3

GSK-3 is a critical node in several fundamental signaling pathways. Its constitutive activity acts as a brake on these pathways, and its inhibition can lead to their activation.

The Wnt/β-Catenin Signaling Pathway

In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[5][11] Upon Wnt binding to its receptor, this complex is disassembled, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes.[5][11]

The Insulin Signaling Pathway

Insulin signaling leads to the activation of Akt (Protein Kinase B), which in turn phosphorylates and inactivates GSK-3.[4][17] This inactivation of GSK-3 is crucial for many of insulin's metabolic effects, including the promotion of glycogen synthesis.[4][18]

Experimental Protocols for GSK-3 Inhibitor Discovery

The identification and characterization of novel GSK-3 inhibitors rely on a suite of robust in vitro and cell-based assays.

High-Throughput Screening (HTS) Workflow

The initial discovery of novel GSK-3 inhibitors often begins with a high-throughput screening campaign, which can be either biochemical or cell-based.

In Vitro GSK-3 Kinase Activity Assay (ADP-Glo™ Protocol)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6]

Materials:

-

GSK-3β enzyme

-

GSK-3 substrate peptide

-

ATP

-

Kinase Assay Buffer

-

DTT

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test compounds

-

384-well plates

Procedure:

-

Prepare the 1x Kinase Assay Buffer by diluting the 5x stock and adding DTT to a final concentration of 2 mM.[2]

-

Prepare a master mix containing the Kinase Assay Buffer and GSK-3 substrate peptide.[2]

-

Dispense the master mix into the wells of a 384-well plate.[2]

-

Add the test inhibitor or vehicle control (e.g., DMSO) to the appropriate wells.[6]

-

Dilute the GSK-3β enzyme in 1x Kinase Assay Buffer.[2]

-

Initiate the reaction by adding the diluted enzyme to the wells.[2]

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.[6]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.[6]

-

Measure the luminescence using a plate reader.

Cell-Based GSK-3 Inhibition Assay (β-Catenin Accumulation)

This assay measures the functional inhibition of GSK-3 in a cellular context by quantifying the accumulation of β-catenin.[3]

Materials:

-

CHO-K1 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

Test compounds

-

Lysis buffer

-

Primary antibody against β-catenin

-

Secondary antibody conjugated to a detectable marker (e.g., HRP)

-

Luminometric or colorimetric substrate

-

96-well plates

Procedure:

-

Seed CHO-K1 cells in a 96-well plate and allow them to adhere overnight.[3]

-

Treat the cells with various concentrations of the test compounds or a known GSK-3 inhibitor (e.g., CHIR-99021) for a defined period (e.g., 4-6 hours).

-

Lyse the cells to release the cellular proteins.

-